molecular formula C15H9NO3 B1195851 7-Methylpyrido(3,4-c)psoralen CAS No. 85878-63-3

7-Methylpyrido(3,4-c)psoralen

Cat. No. B1195851
CAS RN: 85878-63-3
M. Wt: 251.24 g/mol
InChI Key: HUAHUHGFYQDAJK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-Methylpyrido[3,4-c]psoralen is a furanocoumarin.

Scientific Research Applications

Anti-tumor Effects in Breast Cancer Cells
7-Methylpyrido(3,4-c)psoralen, as part of the broader group of psoralens, has been investigated for its anti-tumor properties. Research on human breast cancer MCF-7/ADR cells revealed that psoralen inhibits cell proliferation by causing G0/G1 phase arrest. This effect was achieved not through encouraging apoptosis but possibly through reversing multidrug resistance (MDR) by inhibiting ATPase activity, rather than reducing P-glycoprotein (P-gp) expression. Furthermore, psoralen was found to inhibit migration abilities of these cells by repressing epithelial-mesenchymal transition (EMT), potentially through inhibiting the activation of NF-κB, offering insight into natural compounds as novel anticancer agents (Wang et al., 2016).

Anti-inflammatory Properties
In a study focused on the fruits of Psoralea corylifolia, which contain psoralen, potent anti-inflammatory properties were observed. Psoralen, among other isolated compounds, exhibited significant inhibition of superoxide anion generation and elastase release in human neutrophils. This suggests that psoralen and its derivatives could be beneficial in treating inflammatory conditions (Chen et al., 2017).

Synthesis and Chemical Studies
Research into the synthesis of psoralen derivatives, including 7-Methylpyrido(3,4-c)psoralen, has led to efficient methods for creating these compounds. For instance, an efficient synthesis of 2-substituted pyridazino[4,3-h]psoralen derivatives was achieved, demonstrating the versatility of psoralen compounds in chemical synthesis (Gonzalez-Gomez & Uriarte, 2003).

Photodynamic and DNA Interaction Studies
Psoralen's ability to form photoadducts with DNA upon UV-A excitation has been utilized in therapeutic applications. Studies on psoralen-conjugated oligonucleotides have explored their potential for DNA cross-linking, revealing insights into the photodynamic effects and interactions with DNA, which could be harnessed for targeted therapeutic interventions (Li et al., 2006).

properties

CAS RN

85878-63-3

Product Name

7-Methylpyrido(3,4-c)psoralen

Molecular Formula

C15H9NO3

Molecular Weight

251.24 g/mol

IUPAC Name

11-methyl-9,13-dioxa-5-azatetracyclo[8.7.0.02,7.012,16]heptadeca-1(10),2(7),3,5,11,14,16-heptaen-8-one

InChI

InChI=1S/C15H9NO3/c1-8-13-9(3-5-18-13)6-11-10-2-4-16-7-12(10)15(17)19-14(8)11/h2-7H,1H3

InChI Key

HUAHUHGFYQDAJK-UHFFFAOYSA-N

SMILES

CC1=C2C(=CC3=C1OC(=O)C4=C3C=CN=C4)C=CO2

Canonical SMILES

CC1=C2C(=CC3=C1OC(=O)C4=C3C=CN=C4)C=CO2

Other CAS RN

85878-63-3

synonyms

7-methylpyrido(3,4-c)psoralen
7-methylpyridopsoralen
7-MPP
MePyPs
PMPSL
pyrido(3,4-c)-7-methylpsoralen

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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